N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine
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Overview
Description
N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine is an organic compound characterized by the presence of a sulfonyl group attached to a glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and methyl chloroacetate.
Sulfonylation: The 5-chloro-2-methoxyaniline undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Glycine Derivative Formation: The sulfonylated intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the glycine derivative.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine exerts its effects involves the interaction of its sulfonyl group with biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylalanine
- N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylvaline
Uniqueness
N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine is unique due to its specific combination of a sulfonyl group and a glycine derivative. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it particularly useful in various chemical and biological applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(6-10(13)14)18(15,16)9-5-7(11)3-4-8(9)17-2/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIVROAIZZGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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